![molecular formula C24H28N6O2S2 B13156970 ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound featuring a pyrido[2,3-b]pyrazine core substituted with thiophene rings and a diethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of thiophene rings: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring system and may exhibit similar chemical reactivity and biological activity.
Pyrido[2,3-b]pyrazine derivatives: These compounds share the core structure and may have similar applications in medicinal chemistry and material science.
Uniqueness
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C24H28N6O2S2 |
|---|---|
分子量 |
496.7 g/mol |
IUPAC名 |
ethyl N-[8-[2-(diethylamino)ethylamino]-2,3-dithiophen-2-ylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C24H28N6O2S2/c1-4-30(5-2)12-11-25-16-15-19(27-24(31)32-6-3)26-23-20(16)28-21(17-9-7-13-33-17)22(29-23)18-10-8-14-34-18/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,25,26,27,29,31) |
InChIキー |
WURFFRHAMZEZAK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=NC2=C1N=C(C(=N2)C3=CC=CS3)C4=CC=CS4)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

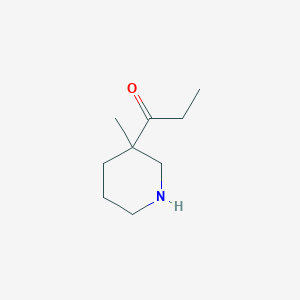
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
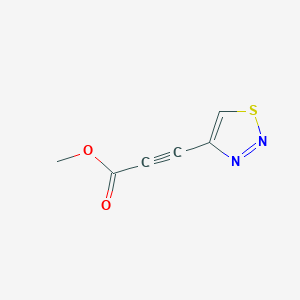
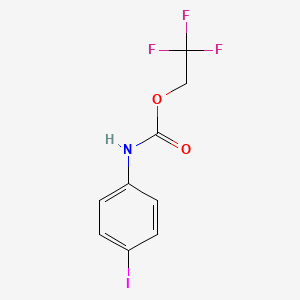
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
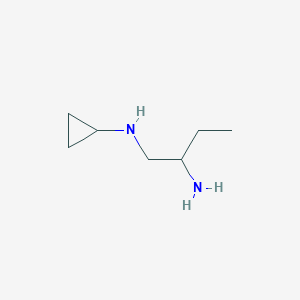
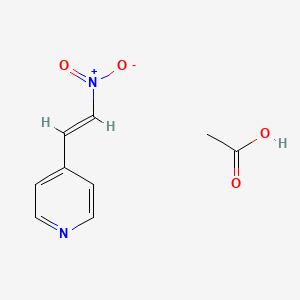


![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
